molecular formula C12H13NO3 B13880471 2-Oxo-1-phenylpiperidine-4-carboxylic acid

2-Oxo-1-phenylpiperidine-4-carboxylic acid

Cat. No.: B13880471
M. Wt: 219.24 g/mol
InChI Key: AFYUEUZCVUMYIF-UHFFFAOYSA-N
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Description

2-Oxo-1-phenylpiperidine-4-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-phenylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent, followed by oxidation to introduce the oxo group .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation and cyclization reactions. The use of heterogeneous catalysts, such as cobalt-based catalysts, has been shown to improve yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids .

Scientific Research Applications

2-Oxo-1-phenylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1-phenylpiperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxo and carboxylic acid groups make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-oxo-1-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C12H13NO3/c14-11-8-9(12(15)16)6-7-13(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16)

InChI Key

AFYUEUZCVUMYIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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